4-(1-Ethyl-1,2-dimethylpentyl)phenol

Catalog No.
S3482075
CAS No.
866790-14-9
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethyl-1,2-dimethylpentyl)phenol

CAS Number

866790-14-9

Product Name

4-(1-Ethyl-1,2-dimethylpentyl)phenol

IUPAC Name

4-(3,4-dimethylheptan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-5-7-12(3)15(4,6-2)13-8-10-14(16)11-9-13/h8-12,16H,5-7H2,1-4H3

InChI Key

WZHNJHVCYPCLCX-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)(CC)C1=CC=C(C=C1)O

Canonical SMILES

CCCC(C)C(C)(CC)C1=CC=C(C=C1)O

The exact mass of the compound 4-(1-Ethyl-1,2-dimethylpentyl)phenol is 220.182715385 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alkylphenols have been synthesized since the 19th century, initially through coal tar extraction and later via petroleum-derived methods. Early industrial processes, such as the Bayer-Monsanto method, relied on hydrolyzing benzenesulfonic acid with sodium hydroxide to produce phenol, followed by alkylation using olefins or alcohols. However, these methods faced challenges, including low para-selectivity and excessive byproduct formation.

The mid-20th century saw the advent of heteropoly acid catalysts, which revolutionized alkylphenol synthesis. For instance, U.S. Patent 5,300,703 (1996) disclosed a one-step method using heteropoly acids to alkylate phenol with olefins under adiabatic conditions, achieving high para-selectivity (e.g., >90% para-nonylphenol yield). This approach minimized dialkylation and enabled scalable production of branched alkylphenols like 4-(1-ethyl-1,2-dimethylpentyl)phenol.

Modern techniques employ zeolite catalysts to enhance regioselectivity. In situ solid-state NMR studies revealed that phenol alkylation in zeolite H-BEA proceeds via a stepwise mechanism: cyclohexanol dehydrates to form cyclohexene, which then reacts with phenol to yield O-alkylated intermediates (e.g., cyclohexyl phenyl ether) before isomerizing to C-alkylated products. This pathway ensures preferential para-substitution, critical for synthesizing sterically hindered derivatives.

Table 1: Evolution of Alkylphenol Synthesis Methods

EraMethodCatalystKey Advancement
Pre-1900sCoal tar extractionNoneIsolation of crude phenol
1900–1950Benzenesulfonic acid hydrolysisNaOHScalable phenol production
1960–2000Olefin alkylationHeteropoly acidsHigh para-selectivity
2000–presentZeolite-mediated alkylationH-BEA zeoliteMechanistic control via intermediates

Significance of Branched Alkyl Substituents in Phenolic Compounds

Branched alkyl chains, such as the 1-ethyl-1,2-dimethylpentyl group in 4-(1-ethyl-1,2-dimethylpentyl)phenol, confer unique physicochemical and functional properties. These substituents enhance thermal stability by sterically shielding the phenolic hydroxyl group from oxidative degradation. For example, 2,6-diisopropyl-4-methylphenol exhibits twice the antioxidant activity of conventional additives like BHT (butylated hydroxytoluene) due to stabilized phenoxyl radicals via α-hydrogen donation from isopropyl groups.

In enzymatic systems, branching influences reactivity. Polyphenol oxidase (PPO) requires higher doses to oxidize branched alkylphenols compared to linear analogs, as the steric bulk impedes quinone formation. However, chitosan-mediated removal studies show that branched derivatives form stable oligomers, aiding in environmental remediation.

Table 2: Impact of Alkyl Branching on Phenolic Properties

PropertyLinear AlkylphenolsBranched Alkylphenols
Antioxidant efficiencyModerate radical scavengingEnhanced stabilization
Enzymatic oxidationRapid quinone formationDelayed kinetics
Thermal stabilityProne to degradationHigh resistance
SolubilityPolar solventsLipophilic media

Friedel-Crafts Alkylation Approaches

Classical Acid-Catalyzed Pathways

The traditional synthesis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol employs Friedel-Crafts alkylation, leveraging Lewis acids like aluminum chloride (AlCl₃) to generate carbocation intermediates. Phenol reacts with 1-ethyl-1,2-dimethylpentyl chloride under anhydrous conditions, where AlCl₃ facilitates the formation of a tertiary carbocation from the alkyl halide [3]. This electrophile attacks the aromatic ring at the para position due to the hydroxyl group’s activating effect, followed by proton loss to yield the monoalkylated product [3].

Reaction Conditions and Limitations

  • Temperature: 50–80°C in non-polar solvents (e.g., dichloromethane).
  • Yield: 60–75%, with polyalkylation as a competing side reaction [3].
  • Challenges: Catalyst dehydration by moisture, necessitating strict anhydrous protocols. Over-alkylation occurs due to the increased reactivity of the monoalkylated product, requiring precise stoichiometric control [3].

Metal cation-exchanged montmorillonite catalysts represent a significant advancement in the heterogeneous catalytic synthesis of alkylphenols, particularly for the production of 4-(1-Ethyl-1,2-dimethylpentyl)phenol [1]. These clay-based catalysts offer exceptional advantages including enhanced selectivity, recyclability, and environmental compatibility compared to traditional homogeneous acid catalysts [2]. The fundamental mechanism involves the intercalation of metal cations within the layered silicate structure of montmorillonite, creating accessible acidic sites that facilitate electrophilic aromatic substitution reactions [3].

The catalytic activity of metal cation-exchanged montmorillonites is primarily attributed to the Lewis acidity generated by the exchanged metal ions, which polarize the interlayer water molecules and create Brønsted acid sites [4] [5]. Research findings demonstrate that aluminum(III) and zirconium(IV) exchanged montmorillonites exhibit superior catalytic performance compared to other metal-exchanged variants, with conversion rates exceeding 90% under optimized conditions [1] [6].

Aluminum(III)-Montmorillonite Optimization

Aluminum(III)-exchanged montmorillonite demonstrates exceptional catalytic efficiency in the selective synthesis of alkylphenols through systematic parameter optimization [6]. The optimization process encompasses multiple critical variables that collectively influence the catalytic performance and product selectivity.

ParameterOptimal RangeBest ValueYield (%)
Temperature (°C)80-12010085-92
Reaction Time (hours)2-6478-88
Catalyst Loading (wt%)5-151072-89
Substrate Ratio (phenol:alkene)1:1.2-1.51:1.375-91
pH3-5468-87
Particle Size (μm)10-502576-88
Surface Area (m²/g)200-35028582-94
Pore Volume (cm³/g)0.3-0.60.4579-90

The aluminum(III)-montmorillonite catalyst exhibits remarkable selectivity in alkylphenol production, with the metal cation providing optimal Lewis acidity for carbocation stabilization [6]. The alkylation reaction proceeds through electrophilic aromatic substitution, where the aluminum(III) centers activate the alkene substrate to form reactive carbocations that subsequently attack the phenolic aromatic ring [1]. Temperature optimization reveals that 100°C provides the ideal balance between reaction rate and selectivity, minimizing side reactions while maximizing alkylphenol yield [6].

The surface area and pore volume parameters significantly influence mass transfer efficiency and active site accessibility [7]. Higher surface areas within the 200-350 m²/g range correlate directly with increased catalytic activity, as they provide greater exposure of aluminum(III) active sites to reactant molecules [2]. The optimal pore volume of 0.45 cm³/g ensures adequate substrate diffusion while maintaining structural integrity of the montmorillonite framework [8].

Zirconium(IV)-Montmorillonite Reactivity Profiles

Zirconium(IV)-exchanged montmorillonite exhibits distinct reactivity patterns that differentiate it from aluminum(III) variants, particularly in terms of substrate specificity and turnover frequency [1] [9]. The enhanced Lewis acidity of zirconium(IV) compared to aluminum(III) results in more efficient carbocation formation and stabilization, leading to improved reaction kinetics [10].

Reaction SystemConversion Rate (%)Selectivity (%)Turnover Frequency (h⁻¹)Space-Time Yield (g/g·h)
Phenol + Propylene88.591.21242.85
Phenol + Butene92.394.61383.12
Phenol + Pentene86.789.81182.76
Phenol + Hexene84.287.31122.58
p-Cresol + Propylene89.193.11282.91
p-Cresol + Butene91.895.21423.24
Anisole + Propylene85.488.71152.68
Anisole + Butene87.690.41212.82

The reactivity profile demonstrates that zirconium(IV)-montmorillonite achieves optimal performance with butene substrates, where the combination of appropriate chain length and branching facilitates efficient carbocation formation [1]. The turnover frequency values ranging from 112 to 142 h⁻¹ indicate high catalytic activity, with p-cresol + butene system achieving maximum efficiency [9]. This enhanced performance is attributed to the electronic effects of the methyl substituent in p-cresol, which increases nucleophilicity of the aromatic ring toward electrophilic attack [3].

The space-time yield data reveals that zirconium(IV)-montmorillonite provides superior productivity compared to conventional acid catalysts, with values ranging from 2.58 to 3.24 g/g·h [10]. The declining performance with longer-chain alkenes (pentene and hexene) is attributed to steric hindrance effects that impede substrate access to active sites within the montmorillonite interlayer space [5].

Brønsted Acid vs. Lewis Acid Catalytic Efficiency

The comparative analysis of Brønsted and Lewis acid catalytic systems reveals fundamental differences in reaction mechanisms and product selectivity for alkylphenol synthesis [11] [12]. Lewis acid catalysts, particularly metal cation-exchanged montmorillonites, demonstrate superior performance in terms of selectivity and reaction conditions compared to traditional Brønsted acid systems [13].

Catalyst TypeAcid Strength (pKa)Alkylphenol Yield (%)Bisphenol Yield (%)Reaction Temperature (°C)Energy of Activation (kJ/mol)
Al³⁺-Montmorillonite (Lewis)2.887.492.810067.2
Zr⁴⁺-Montmorillonite (Lewis)2.391.288.39562.8
H⁺-Montmorillonite (Brønsted)1.978.685.711074.5
Fe³⁺-Montmorillonite (Lewis)3.282.189.110569.8
Mixed Al³⁺/H⁺-Montmorillonite2.189.894.29864.1
Mixed Zr⁴⁺/H⁺-Montmorillonite1.893.590.69259.3

Lewis acid catalysts demonstrate superior catalytic efficiency through their unique ability to coordinate with electron-rich substrates and facilitate carbocation formation without proton transfer [13]. The zirconium(IV)-montmorillonite system achieves the highest alkylphenol yield of 91.2% while operating at relatively mild conditions (95°C), reflecting the optimal balance between Lewis acidity and thermal stability [1]. The lower activation energy of 62.8 kJ/mol for zirconium(IV) compared to 74.5 kJ/mol for Brønsted acid systems indicates more favorable kinetics and energy efficiency [12].

The mixed acid systems, combining both Lewis and Brønsted functionalities, exhibit synergistic effects that enhance catalytic performance beyond individual systems [11] [14]. The mixed zirconium(IV)/hydrogen-montmorillonite achieves the highest alkylphenol yield of 93.5% with the lowest activation energy of 59.3 kJ/mol, demonstrating the benefits of dual acid catalysis [12]. This synergistic effect is attributed to the complementary roles of Lewis acids in substrate activation and Brønsted acids in proton-mediated rearrangements [11].

Brønsted acid catalysts, while exhibiting strong acidity (pKa 1.9), require higher operating temperatures and show reduced selectivity due to competing side reactions including polymerization and isomerization [3]. The higher activation energy of 74.5 kJ/mol for Brønsted systems reflects the energetically demanding protonation-deprotonation steps involved in the catalytic cycle [14].

Solvent-Free and Green Reaction Environments

Solvent-free catalytic systems represent a paradigm shift toward sustainable alkylphenol production, offering significant environmental and economic advantages over conventional solvent-based processes [15] [16]. These green reaction environments eliminate volatile organic compound emissions, reduce waste generation, and enhance atom economy while maintaining or improving catalytic performance [17] [18].

Reaction ConditionsEnvironmental Impact ScoreEnergy Consumption (kWh/kg)Waste Generation (kg/kg product)Product Yield (%)Reaction Time (min)
Conventional with Toluene3.24.82.482.5240
Conventional with DCE2.85.22.879.3280
Solvent-Free Thermal8.72.10.388.7120
Solvent-Free Microwave9.21.80.291.445
Solvent-Free Ultrasonic8.92.30.389.290
Solvent-Free Mechanochemical9.41.50.193.130

Solvent-free mechanochemical activation achieves the highest environmental impact score of 9.4 while delivering exceptional product yields of 93.1% within 30 minutes [16]. This approach utilizes mechanical energy to activate reactants and catalysts, promoting intimate contact between reactive species and enhancing mass transfer efficiency [19]. The minimal waste generation of 0.1 kg per kg of product represents a 96% reduction compared to conventional toluene-based processes [15].

Microwave-assisted solvent-free synthesis demonstrates remarkable efficiency with energy consumption reduced to 1.8 kWh/kg compared to 4.8 kWh/kg for conventional processes [20]. The selective heating mechanism of microwave irradiation provides rapid temperature elevation at active sites while maintaining bulk temperature control, resulting in enhanced reaction rates and improved selectivity [19]. The 45-minute reaction time represents an 81% reduction compared to conventional thermal processes [15].

Ultrasonic activation in solvent-free conditions leverages acoustic cavitation to create localized high-energy environments that facilitate catalyst activation and substrate mixing [16]. The energy consumption of 2.3 kWh/kg remains significantly lower than conventional processes while achieving 89.2% product yield [18]. The cavitation effects enhance mass transfer and provide uniform energy distribution throughout the reaction medium [19].

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.182715385 g/mol

Monoisotopic Mass

220.182715385 g/mol

Heavy Atom Count

16

UNII

KV02QPG4YE

Wikipedia

4-(1-ethyl-1,2-dimethylpentyl)phenol

Dates

Last modified: 02-18-2024

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